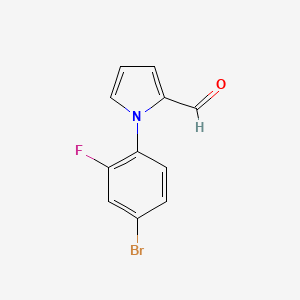
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine and fluorine atom on the phenyl ring and a carboxaldehyde group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the reaction of 4-bromo-2-fluoroaniline with a suitable pyrrole derivative under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aniline derivative is reacted with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carboxaldehyde group onto the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in appropriate solvents.
Major Products Formed
Oxidation: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.
4-Bromo-2-fluorobiphenyl: Similar structure but with a biphenyl core instead of a pyrrole ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide: Contains a fluorophenyl group but with different functional groups and core structure.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the presence of a carboxaldehyde group on the pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
383136-24-1 |
|---|---|
Molekularformel |
C11H7BrFNO |
Molekulargewicht |
268.08 g/mol |
IUPAC-Name |
1-(4-bromo-2-fluorophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |
InChI-Schlüssel |
RQPFFMDRBVXCEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


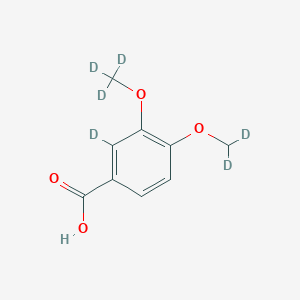
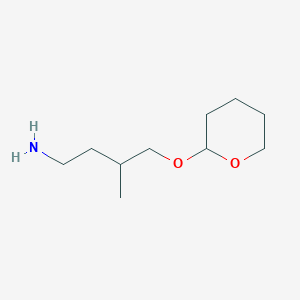
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
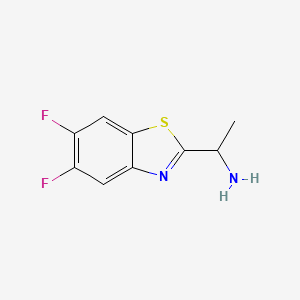
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
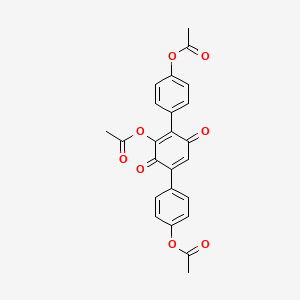

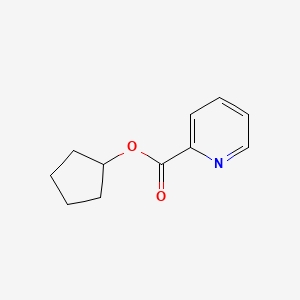
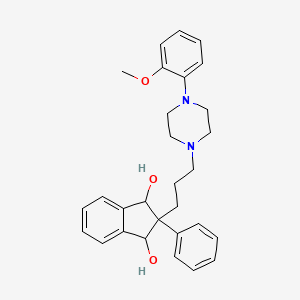
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
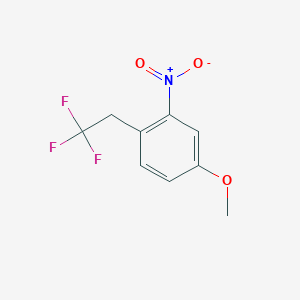
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)
